1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride typically involves the esterification of 1,2-benzenedicarboxylic acid with 1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,2-Benzenedicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride involves its interaction with specific molecular targets. The indole moieties in the compound can interact with various biological receptors, leading to modulation of cellular pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer.
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Another ester derivative with similar chemical properties.
Uniqueness
1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride is unique due to the presence of indole moieties, which impart distinct biological activities and potential therapeutic applications. This sets it apart from other phthalic acid derivatives that are primarily used as plasticizers or industrial chemicals.
Properties
CAS No. |
125503-58-4 |
---|---|
Molecular Formula |
C34H54Cl2N2O4 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
bis[4-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl)butan-2-yl] benzene-1,2-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C34H52N2O4.2ClH/c1-23(17-19-27-21-25-11-5-9-15-31(25)35(27)3)39-33(37)29-13-7-8-14-30(29)34(38)40-24(2)18-20-28-22-26-12-6-10-16-32(26)36(28)4;;/h7-8,13-14,23-28,31-32H,5-6,9-12,15-22H2,1-4H3;2*1H |
InChI Key |
RYYQLABGBIVGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC2CCCCC2N1C)OC(=O)C3=CC=CC=C3C(=O)OC(C)CCC4CC5CCCCC5N4C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.